molecular formula C5H8O B14723647 1-Butyne, 1-methoxy- CAS No. 13279-94-2

1-Butyne, 1-methoxy-

Cat. No.: B14723647
CAS No.: 13279-94-2
M. Wt: 84.12 g/mol
InChI Key: LWOLUVLUAVXOMH-UHFFFAOYSA-N
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Description

1-Butyne, 1-methoxy- is an organic compound with the molecular formula C₅H₈O. It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond and a methoxy group (-OCH₃) attached to the first carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyne, 1-methoxy- can be synthesized through several methods. One common approach involves the reaction of 1-butyne with methanol in the presence of a strong acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-butyne, 1-methoxy- may involve the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process often includes purification steps such as distillation to separate the product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Butyne, 1-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted alkynes or alkenes.

Scientific Research Applications

1-Butyne, 1-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-butyne, 1-methoxy- exerts its effects involves the interaction of its triple bond and methoxy group with various molecular targets. The alkyne moiety can participate in cycloaddition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

    1-Butyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2-Butyne: An internal alkyne with different reactivity due to the position of the triple bond.

    1-Butene, 4-methoxy-: An alkene with a methoxy group, differing in the presence of a double bond instead of a triple bond.

Uniqueness: 1-Butyne, 1-methoxy- is unique due to the combination of a terminal alkyne and a methoxy group, which imparts distinct reactivity and versatility in chemical transformations compared to its analogs.

Properties

CAS No.

13279-94-2

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

1-methoxybut-1-yne

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h3H2,1-2H3

InChI Key

LWOLUVLUAVXOMH-UHFFFAOYSA-N

Canonical SMILES

CCC#COC

Origin of Product

United States

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